Chloromethyl 2-chloropropanoate

Description

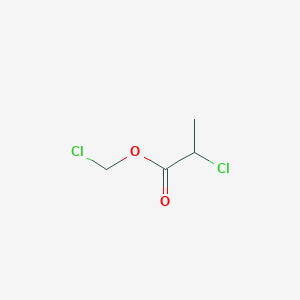

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6Cl2O2 |

|---|---|

Molecular Weight |

156.99 g/mol |

IUPAC Name |

chloromethyl 2-chloropropanoate |

InChI |

InChI=1S/C4H6Cl2O2/c1-3(6)4(7)8-2-5/h3H,2H2,1H3 |

InChI Key |

DXYWHRQSKDMJFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 2 Chloropropanoate

Direct Esterification Approaches to Chloromethyl 2-chloropropanoate

Direct esterification, commonly known as Fischer-Speier esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this would entail the reaction of 2-chloropropanoic acid with a chloromethanol (B13452849) derivative.

The efficacy of direct esterification is highly dependent on the catalyst employed to activate the carboxylic acid. A range of catalysts, both homogeneous and heterogeneous, are utilized for esterification reactions and could be optimized for the synthesis of this compound. mdpi.com

Strong Brønsted acids are the conventional choice for homogeneous catalysis. researchgate.net These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), which are effective but can present challenges in product separation and catalyst removal. google.com Simple zinc(II) salts, particularly those with poorly coordinating anions like triflate or perchlorate, have also been shown to be effective homogeneous catalysts for the esterification of fatty acids. nih.gov Other metal salts, such as zirconium oxychloride (ZrOCl₂·8H₂O) and chromium(III)-based deep eutectic solvents, have demonstrated high activity in esterification, offering alternative catalytic systems. researchgate.netrsc.org

Heterogeneous catalysts offer the advantage of easier separation and potential for recycling. Acidic ion-exchange resins have shown high conversions for esterification under relatively mild conditions. google.com Solid acid catalysts like silica-propyl-SO₃H and various zeolites are also prominent in industrial applications, providing stable and reusable options for continuous flow processes. mdpi.comresearchgate.net

Table 1: Potential Catalyst Systems for Direct Esterification

| Catalyst Type | Examples | Phase | Key Characteristics |

| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Methanesulfonic Acid (MSA) | Liquid | High activity, inexpensive; can cause corrosion and separation difficulties. researchgate.netgoogle.com |

| Homogeneous Lewis Acids | Zinc(II) salts (e.g., Zn(TfO)₂), Zirconium(IV) salts (e.g., ZrOCl₂) | Liquid | Effective for various fatty acids; activity depends on the counterion. nih.govresearchgate.net |

| Heterogeneous Solid Acids | Acidic Ion-Exchange Resins (e.g., Amberlyst), Sulfated Zirconia, Zeolites | Solid | Facilitates easy product separation and catalyst recycling; suitable for flow reactors. mdpi.comgoogle.com |

The accepted mechanism for acid-catalyzed Fischer esterification involves a series of reversible steps. jove.comchemguide.co.uk The process begins with the protonation of the carbonyl oxygen of 2-chloropropanoic acid by the acid catalyst. masterorganicchemistry.commdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

A molecule of the alcohol (in this case, a chloromethanol derivative) then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commdpi.com Following the attack, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a water molecule, which is a good leaving group. masterorganicchemistry.comchemguide.co.uk The elimination of this water molecule and subsequent deprotonation of the remaining hydroxyl group regenerates the carbonyl double bond and the acid catalyst, yielding the final ester product, this compound. chemguide.co.uk

Computational studies using Density Functional Theory (DFT) have further elucidated this pathway, confirming the role of cyclic transition states in both catalyzed and uncatalyzed reactions. nih.govresearchgate.net These studies help in understanding the reaction's energy profile and the stability of intermediates, providing a basis for optimizing reaction conditions. researchgate.net

Indirect Synthetic Pathways for this compound

Indirect methods provide alternative routes to this compound, often overcoming challenges associated with the stability or availability of starting materials like chloromethanol.

A robust and common method for ester synthesis involves the nucleophilic substitution (SN2) reaction between a carboxylate salt and an alkyl halide. wikipedia.orgnih.gov In this approach, a salt of 2-chloropropanoic acid (e.g., sodium 2-chloropropanoate) acts as the nucleophile, attacking a suitable chloromethyl electrophile.

The reactivity of the chloromethylating agent is critical. While simple chloromethyl halides like bromochloromethane (B122714) could be used, more reactive reagents are often preferred to ensure high yields. tandfonline.com Chloromethyl chlorosulfate (B8482658) has been identified as an excellent reagent for the synthesis of chloromethyl esters under phase-transfer conditions, demonstrating extremely high reactivity that outcompetes potential side reactions. tandfonline.comtandfonline.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate, facilitates the reaction between the aqueous carboxylate salt and the organic chlorosulfonate. tandfonline.com

Table 2: Components for Alkylation-Based Synthesis

| Role | Reagent Class | Specific Example(s) |

| Nucleophile | Carboxylate Salt | Sodium 2-chloropropanoate, Potassium 2-chloropropanoate |

| Electrophile | Chloromethylating Agent | Bromochloromethane, Chloromethyl chlorosulfate tandfonline.com |

| Catalyst | Phase-Transfer Catalyst | Tetrabutylammonium hydrogensulfate |

Another indirect strategy involves creating a precursor ester and subsequently modifying it to introduce the required chloromethyl group.

Halogenation of a Precursor Ester: This two-step approach would first involve the synthesis of a hydroxy-functionalized ester, such as hydroxymethyl 2-chloropropanoate. This precursor could then be converted to the final product by substituting the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is a standard reagent for this type of transformation, effectively converting alcohols to alkyl chlorides. reddit.commasterorganicchemistry.comlibretexts.org The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by a chloride ion. libretexts.org Pyridine (B92270) or catalytic amounts of DMF are often used to promote the reaction. reddit.comgoogle.com

Transesterification: This method involves exchanging the alcohol group of an existing ester with a different one. wikipedia.org A simple, readily available ester of 2-chloropropanoic acid, such as methyl 2-chloropropionate, could serve as the starting material. google.comgoogle.com This precursor ester would be reacted with a chloromethyl-containing alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and it can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (e.g., methanol) via distillation. wikipedia.orgmdpi.com Both acid-catalyzed (protonation of the carbonyl) and base-catalyzed (formation of a more potent alkoxide nucleophile) mechanisms are well-established for transesterification. wikipedia.orgyoutube.com

Emerging synthetic methodologies utilizing photocatalysis and electrocatalysis offer novel approaches for forming complex molecules. nih.gov While specific protocols for this compound are not established, the general principles of these technologies can be applied.

Photocatalytic methods could potentially be used to generate an α-radical at the ester position. nih.gov For instance, a cesium enolate of an ester can undergo single-electron transfer (SET) to an excited photocatalyst, forming an α-radical intermediate. nih.gov This radical could then be trapped by a suitable chlorine source. Alternatively, photocatalysis has been used for the α-chlorination of carbonyl compounds through the generation of electrophilic chlorine species. acs.orgjku.atorganic-chemistry.org

Electrocatalysis, particularly using transition metals like titanium, provides another avenue for mediating complex reductions and bond formations. acs.org A hypothetical electrocatalytic route could involve the reductive coupling of a 2-chloropropanoyl species with a chlorinated methane (B114726) source at a catalytic electrode surface. These methods represent a frontier in organic synthesis and could offer mild and highly selective pathways to α-halogenated esters.

Stereoselective Synthesis of Chiral this compound

The biological and chemical properties of chiral molecules are often enantiomer-dependent. Consequently, the development of synthetic routes to enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry. For this compound, the chirality resides in the 2-chloropropanoate portion of the molecule. The stereoselective synthesis of this key intermediate, and by extension the final product, is pursued through several advanced strategies.

Asymmetric catalysis offers an elegant approach to establishing the stereocenter in α-chloroesters. This method introduces chirality through the use of a small amount of a chiral catalyst, which can be a metal complex or a purely organic molecule (organocatalyst).

Recent advancements have focused on the enantioselective α-chlorination of carbonyl compounds. For instance, the reaction of silyl (B83357) ketene (B1206846) acetals with an electrophilic chlorine source like N-chlorosuccinimide (NCS), promoted by a chiral catalyst, can produce α-chloroesters with high enantioselectivity. researchgate.net Chiral squaramide catalysts, which operate through non-covalent interactions, have been shown to effectively bind and orient both the silyl ketene acetal (B89532) and NCS, facilitating a highly stereocontrolled chlorination. researchgate.net This strategy is particularly notable for its ability to construct tertiary α-chloro stereocenters, a challenging synthetic task. researchgate.net

Another avenue in asymmetric catalysis is the reductive cross-coupling of α-chloroesters with various nucleophiles. organic-chemistry.org While this is often used to form C-C bonds at the α-position, the principles of activating the α-chloroester with a chiral transition metal catalyst can be adapted for other transformations. organic-chemistry.org The catalyst enhances the electrophilicity of the α-carbon, allowing for stereoselective reactions. organic-chemistry.org

The following table summarizes representative catalytic systems used in asymmetric α-chloroester synthesis:

| Catalyst Type | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |

| Chiral Squaramide | Silyl Ketene Acetal | NCS | up to 98% | researchgate.net |

| Chiral (Thio)urea | Azlactone | Alcohol | up to 99% | mdpi.com |

| Ruthenium Complex | Racemic α-hydroxy ketone | Hydrogen | >99% (for one diastereomer) | tandfonline.com |

Biocatalysis leverages the high stereoselectivity of enzymes to resolve racemic mixtures of chiral compounds. For the 2-chloropropanoate moiety, lipases are particularly effective enzymes for kinetic resolution. sophim.comnist.gov In a typical kinetic resolution, one enantiomer of racemic 2-chloropropanoic acid or its ester reacts much faster with a nucleophile (e.g., an alcohol in an esterification reaction) in the presence of the lipase (B570770), leaving the unreacted enantiomer in high enantiomeric purity. sophim.com For example, lipase from Candida rugosa has been studied for the hydrolysis of methyl 2-chloropropanoate, demonstrating its potential for enantioselective transformations. nist.gov

A key limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.comacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. acs.org DKR processes often couple a lipase with a metal catalyst (like a ruthenium complex) that facilitates the racemization. google.com This dual-catalyst system has been successfully applied to the synthesis of chiral alcohols and could be adapted for the production of enantiopure 2-chloropropanoic acid derivatives. google.com

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. psu.edu After the desired stereocenter is created, the auxiliary is removed and can often be recycled. psu.edu

In the context of producing chiral 2-chloropropanoate, a chiral alcohol could be used to form an ester with 2-chloropropanoic acid. The resulting diastereomeric esters could then be separated, followed by hydrolysis to yield the enantiopure acid. A more sophisticated approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an achiral precursor. nih.gov The subsequent α-chlorination would proceed diastereoselectively, controlled by the stereodirecting influence of the auxiliary. The auxiliary is then cleaved to reveal the enantiomerically enriched α-chloro acid or ester. This method offers high predictability and is applicable to a wide range of substrates. nih.gov

Prominent examples of chiral auxiliaries include:

Evans Oxazolidinones: Widely used for stereoselective alkylations, acylations, and other transformations of attached acyl groups. nih.gov

(-)-8-Phenylmenthol: One of the early chiral auxiliaries, used in various asymmetric syntheses. psu.edu

(1R,2S)-trans-2-Phenyl-1-cyclohexanol: An alternative to menthol-based auxiliaries. nih.gov

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by focusing on aspects such as solvent choice, atom economy, and waste reduction.

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the esterification step in the synthesis of this compound, several solvent-free approaches have been developed.

Mechanochemistry, specifically high-speed ball milling (HSBM), has emerged as a powerful technique for conducting solvent-free reactions at room temperature. phasetransfercatalysis.com This method can be used for the esterification of carboxylic acids and alcohols, often with reduced reaction times and simplified workup procedures. phasetransfercatalysis.com

Another strategy involves the use of solid-supported catalysts, which can facilitate reactions in the absence of a solvent. For example, iron oxide nanoparticles supported on silica (B1680970) materials like SBA-15 have been shown to be efficient and reusable catalysts for the esterification of carboxylic acids with alcohols under solvent-free conditions. mdpi.com Similarly, Lewis acids supported on a solid phase, such as zinc chloride on silica gel, can promote esterification reactions, which can sometimes be accelerated by microwave irradiation. researchgate.net

The use of surfactant-combined catalysts, like dodecylbenzene (B1670861) sulfonic acid (DBSA), also enables esterification to proceed at room temperature without the need for a solvent.

The following table provides examples of solvent-free esterification methods:

| Catalytic System | Reaction Conditions | Advantages | Reference |

| High-Speed Ball Milling (I₂/KH₂PO₂) | Room temperature, 20 min | Solvent-free, transition-metal-free, rapid | phasetransfercatalysis.com |

| Fe₂O₃ Nanoparticles on SBA-15 | Heat | Solvent-free, reusable catalyst | mdpi.com |

| SiO₂/ZnCl₂ | 60°C, heating mantle or microwave | Solvent-free, solid-supported catalyst | researchgate.net |

| Dodecylbenzene sulfonic acid (DBSA) | Room temperature | Solvent-free, no energy input needed |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred in green chemistry. The ideal synthesis of this compound would involve the direct esterification of 2-chloropropanoic acid with a chloromethylating agent where all atoms of the reactants are incorporated into the final product.

The use of catalysts is a key strategy for improving atom economy and minimizing waste, as they are used in small amounts and can often be recycled. For instance, the use of reusable solid acid catalysts like Dowex H+ resin can make the esterification process more sustainable.

Waste minimization also involves avoiding the use of stoichiometric reagents that are converted into byproducts. For example, classical methods for activating carboxylic acids, such as conversion to acid chlorides using thionyl chloride, generate significant waste. Greener alternatives focus on the direct, catalytic esterification of the carboxylic acid.

In the synthesis of the chloromethyl ester functionality, traditional methods can be hazardous. However, newer methods, such as the zinc-catalyzed reaction of acetals with acid halides, can generate the required haloalkyl ether in situ, minimizing handling of the carcinogenic intermediate. organic-chemistry.org Phase-transfer catalysis (PTC) represents another green approach for esterifications, including the formation of chloromethyl esters, as it can enhance reaction rates, allow for milder conditions, and reduce the need for organic solvents.

Exploration of Biocatalytic Routes for Enhanced Sustainability

The pursuit of greener and more sustainable chemical manufacturing processes has led to an increasing interest in biocatalysis. Enzymes, with their high specificity and ability to function under mild reaction conditions, present a promising alternative to conventional chemical synthesis. While the direct biocatalytic synthesis of this compound has not been extensively documented in publicly available research, the potential for such a route can be explored by examining enzymatic reactions with structurally similar compounds. The primary biocatalytic approach for synthesizing an ester like this compound would be the direct esterification of 2-chloropropanoic acid with chloromethanol, or the transesterification of an existing ester of 2-chloropropanoic acid with chloromethanol, catalyzed by a suitable enzyme, typically a lipase.

Lipases are a class of enzymes that catalyze the hydrolysis of lipids in nature. In non-aqueous environments, they are highly effective at catalyzing esterification, transesterification, and aminolysis reactions. Their utility in organic synthesis is well-established, particularly for the production of chiral compounds due to their frequent enantioselectivity.

The hypothetical enzymatic synthesis of this compound would involve the reaction between 2-chloropropanoic acid and chloromethanol.

Reaction: 2-Chloropropanoic Acid + Chloromethanol ⇌ this compound + Water

Key to the success of this biocatalytic approach would be the selection of a robust enzyme that can tolerate the reactant and product, and the optimization of reaction conditions to favor ester synthesis.

Potential Lipases and Their Characteristics

Several commercially available lipases have demonstrated efficacy in catalyzing reactions involving chlorinated carboxylic acids and various alcohols. These enzymes are considered potential candidates for the synthesis of this compound.

| Enzyme Source | Common Name | Key Characteristics Relevant to Potential Synthesis |

| Candida antarctica | Novozym 435 (Immobilized Lipase B) | High thermal stability, broad substrate specificity, widely used in esterification. |

| Candida rugosa | C. rugosa Lipase (CRL) | Known for its enantioselectivity in resolving racemic mixtures of chlorinated esters. rsc.orgrsc.org |

| Pseudomonas cepacia | P. cepacia Lipase (PCL) | Effective in organic solvents, used for various ester syntheses. |

| Thermomyces lanuginosus | T. lanuginosus Lipase (TLL) | A thermostable lipase that can be advantageous for reactions requiring elevated temperatures. |

Factors Influencing Biocatalytic Synthesis

The successful enzymatic synthesis of this compound would be contingent on several critical parameters that influence enzyme activity and reaction equilibrium.

| Parameter | Influence on Reaction | Potential Optimization Strategies |

| Solvent | The choice of solvent is crucial as it affects enzyme activity, substrate solubility, and can shift the reaction equilibrium. | Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred for esterification to minimize water activity. |

| Temperature | Affects reaction rate and enzyme stability. | Optimization is required to find a balance between a high reaction rate and maintaining enzyme activity over time. |

| Water Activity | Water is a byproduct of esterification; its presence can promote the reverse reaction (hydrolysis). | Removal of water using molecular sieves or by conducting the reaction under vacuum can drive the equilibrium towards ester formation. |

| Substrate Concentration | High concentrations of substrates can sometimes lead to enzyme inhibition. | A fed-batch approach or gradual addition of substrates can be employed to mitigate inhibition. |

| Enzyme Immobilization | Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse. | Various supports like porous acrylic resins or magnetic nanoparticles can be utilized. |

While direct biocatalytic routes to this compound are still a subject for future research, the extensive work on lipase-catalyzed reactions with analogous compounds provides a strong foundation for the development of such sustainable synthetic methods. Further investigation would be required to screen for suitable enzymes and optimize the reaction conditions to achieve efficient and selective synthesis of the target compound.

Reaction Mechanisms and Chemical Reactivity of Chloromethyl 2 Chloropropanoate

Nucleophilic Substitution Reactions at the α-Chloro Position and the Chloromethyl Group

The presence of two distinct chloro-substituted carbons allows for a range of nucleophilic substitution reactions. The chloromethyl group is a primary alkyl halide, while the α-chloro position is on a secondary carbon. This structural difference significantly influences the preferred reaction mechanism.

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is a central theme in the reactivity of Chloromethyl 2-chloropropanoate.

At the Chloromethyl Group (Primary Alkyl Halide): Nucleophilic attack at the chloromethyl carbon is expected to proceed predominantly through an SN2 mechanism . This is characteristic of primary alkyl halides, which are sterically unhindered and form unstable primary carbocations. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. The transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.

At the α-Chloro Position (Secondary Alkyl Halide): The secondary nature of the α-carbon allows for the possibility of both SN1 and SN2 reactions . The choice of pathway is more nuanced and highly dependent on the reaction conditions.

An SN2 reaction is favored by strong, unhindered nucleophiles and aprotic solvents. The presence of the adjacent ester group can influence the reaction rate.

An SN1 reaction becomes more plausible with weak nucleophiles and in polar, protic solvents that can stabilize the formation of a secondary carbocation intermediate. The stability of this carbocation is somewhat enhanced by the potential for resonance with the lone pairs of the ester oxygen, although the inductive effect of the carbonyl group can be destabilizing.

Detailed kinetic studies on closely related chloromethyl esters indicate that the chloromethyl group is highly reactive. For instance, the chloromethyl group in various esters readily reacts with nucleophiles like alcohols, amines, and thiols, signifying a facile substitution process.

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table provides a general comparison of SN1 and SN2 reaction characteristics.

The solvent environment and the nature of the attacking nucleophile are critical in directing the outcome of nucleophilic substitution on this compound.

Solvent Polarity:

Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and any potential carbocation intermediate. This solvation stabilizes the transition state of an SN1 reaction, favoring this pathway, particularly at the secondary α-chloro position. However, for SN2 reactions, extensive solvation of the nucleophile can hinder its reactivity.

Polar aprotic solvents (e.g., acetone, DMSO) are effective at solvating cations but not anions. This leaves the nucleophile "bare" and highly reactive, thus promoting the SN2 pathway at both the primary chloromethyl and secondary α-chloro positions.

Nucleophile Structure:

Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻) will favor the SN2 mechanism at both reactive sites.

Weak nucleophiles (e.g., H₂O, ROH), which are often the solvent itself (solvolysis), are more likely to participate in SN1 reactions, especially at the secondary carbon, as they can wait for the formation of the carbocation intermediate.

Bulky nucleophiles will react more slowly, particularly at the more sterically hindered secondary α-chloro position in an SN2 reaction.

The structure of this compound allows for the possibility of intramolecular cyclization reactions, where a nucleophilic part of the molecule attacks an electrophilic center within the same molecule. A plausible intramolecular reaction would involve the carboxylate oxygen, formed under certain conditions, acting as an internal nucleophile.

If the ester is hydrolyzed or if a carboxylate is used in the synthesis, the resulting carboxylate anion could potentially attack the chloromethyl group. This would be an intramolecular SN2 reaction, leading to the formation of a five-membered lactone, γ-butyrolactone, with a methyl and a chloro substituent. The favorability of such cyclization reactions is dependent on the formation of stable 5- or 6-membered rings.

Ester Hydrolysis Kinetics and Mechanisms

The ester linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

The acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.comlibretexts.orglibretexts.org In the case of this compound, the reaction with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) would yield 2-chloropropanoic acid and chloromethanol (B13452849). The latter is unstable and would likely decompose.

The mechanism is typically an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) process:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the chloromethyl group.

Elimination: The protonated chloromethoxy group departs as the neutral (but unstable) chloromethanol, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form 2-chloropropanoic acid.

Studies on the hydrolysis of chloro-substituted alkyl acetates have shown that the presence of electron-withdrawing chloro substituents can influence the rate of hydrolysis.

The hydrolysis of esters under basic conditions, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. masterorganicchemistry.comkhanacademy.orgyoutube.com For this compound, treatment with a strong base like sodium hydroxide (B78521) (NaOH) would produce sodium 2-chloropropanoate and chloromethanol.

The mechanism is a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) reaction:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloromethoxide anion as the leaving group.

Elucidation of Rate-Determining Steps and Intermediates

The reaction mechanisms involving this compound are largely inferred from the behavior of similar α-halo esters and chloromethyl ethers. In reactions such as hydrolysis, two primary pathways can be considered: attack at the ester carbonyl group and nucleophilic substitution at one of the two electrophilic carbon atoms bearing a chlorine atom.

Under neutral or acidic conditions, the hydrolysis of the ester is expected to proceed via a tetrahedral intermediate, formed by the nucleophilic attack of a water molecule on the carbonyl carbon. The rate-determining step in this multi-step process would likely be the formation or the breakdown of this intermediate.

Alternatively, nucleophilic attack can occur at either the C-2 position of the propanoate moiety or at the chloromethyl carbon. The chloromethyl group (-CH₂Cl) is particularly susceptible to Sₙ2 attack due to the stability of the leaving chloride ion and the unhindered nature of the carbon center. The C-2 position is also activated towards substitution. In a competitive scenario, the rate-determining step would be the initial nucleophilic attack, with the relative rates depending on the nucleophile and reaction conditions. For many nucleophiles, substitution at the highly reactive chloromethyl position is anticipated to be a dominant pathway.

Kinetic Analysis of Ester Cleavage under Varied Environmental Conditions

While specific kinetic data for the ester cleavage of this compound are not available in published literature, the effects of environmental conditions can be predicted based on general principles of ester hydrolysis. The rate of cleavage is expected to be significantly influenced by pH, temperature, and the solvent system.

pH: Ester hydrolysis is catalyzed by both acid and base. The rate is typically slowest in the neutral pH range (around pH 4-6) and increases significantly under strongly acidic or, more dramatically, alkaline conditions. Base-catalyzed hydrolysis (saponification) is an irreversible process whose rate is directly proportional to the hydroxide ion concentration.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of ester cleavage in accordance with the Arrhenius equation.

Solvent: The polarity and protic nature of the solvent can influence reaction rates. In mixed aqueous-organic solvents, the rate of hydrolysis may decrease as the proportion of the organic co-solvent increases, primarily due to the reduced concentration of water.

The following table provides a hypothetical overview of how varied conditions would likely influence the rate of ester cleavage.

| Environmental Condition | Variation | Expected Effect on Ester Cleavage Rate | Rationale |

| pH | Decrease (Acidic) | Increase | Acid-catalyzed hydrolysis |

| Increase (Alkaline) | Strong Increase | Base-catalyzed saponification (SₙAcyl) | |

| Temperature | Increase | Increase | Provides activation energy for the reaction |

| Decrease | Decrease | Reduces kinetic energy of molecules | |

| Solvent Polarity | Increase | Increase | Stabilizes polar transition states in hydrolysis |

This table is based on general chemical principles, not on specific experimental data for this compound.

Electrophilic Reactions and Functionalization Pathways of the Ester Moiety

The ester moiety in this compound is an electron-withdrawing group, which deactivates the carbonyl carbon and oxygen atoms toward attack by electrophiles. Therefore, electrophilic reactions directly on the ester functional group are generally unfavorable. Functionalization of the molecule is more readily achieved via nucleophilic attack at the carbon-chlorine bonds.

Radical Reactions and Their Role in Polymerization

The carbon-chlorine bonds in this compound make it a potential candidate for initiating radical reactions. The C-Cl bond can undergo homolytic cleavage upon exposure to heat or UV radiation, or more controllably, through interaction with a transition metal catalyst in a process known as Atom Transfer Radical Polymerization (ATRP).

Mechanistic Studies of this compound as a Polymerization Initiator

Although direct mechanistic studies for this compound as a polymerization initiator are not documented, its potential mechanism can be confidently inferred from the extensive literature on similar α-halo ester initiators used in ATRP. google.com ATRP is a robust method for creating well-defined polymers. researchgate.netsigmaaldrich.com

The proposed initiation mechanism involves the following steps:

Activation: A transition metal complex in a lower oxidation state, typically a copper(I) species complexed with a ligand (e.g., Cu(I)Br/bpy), abstracts a chlorine atom from this compound. This homolytic cleavage generates a radical on the initiator and oxidizes the metal complex (e.g., to Cu(II)BrCl/bpy). Both C-Cl bonds are potential initiation sites.

Initiation: The generated radical adds to the first monomer molecule, forming a new carbon-carbon bond and creating a new radical species.

Propagation/Deactivation Equilibrium: The propagating radical chain can then add more monomer units. Concurrently, the higher oxidation state metal complex can donate the halogen atom back to the propagating radical, reforming a dormant polymer chain with a halogen end-group and regenerating the lower oxidation state metal catalyst. This reversible deactivation step is key to controlling the polymerization.

The relative reactivity of the two C-Cl bonds would determine whether the molecule acts as a mono- or di-functional initiator under specific conditions.

Control over Polymer Architecture and Molecular Weight Distribution

The use of an initiator like this compound in a controlled radical polymerization process like ATRP allows for significant control over the final polymer's properties. Because it contains two potential initiating sites, it could theoretically be used as a difunctional initiator to synthesize polymers with specific architectures.

Molecular Weight: In a well-controlled ATRP, the final molecular weight of the polymer is determined by the initial ratio of monomer to initiator concentration.

Molecular Weight Distribution (Dispersity): A rapid and efficient initiation process relative to propagation leads to polymers with a narrow molecular weight distribution, characterized by a low dispersity index (Đ), often close to 1.1. ethz.ch

Polymer Architecture: If both chlorine atoms act as initiation sites, it is possible to grow polymer chains in two directions from the central initiator fragment. This would result in a linear polymer with the initiator residue located at its center. This difunctionality is also valuable for synthesizing block copolymers by sequential monomer addition.

The following table outlines the potential control over polymer characteristics using this compound as an ATRP initiator.

| Polymer Property | Controlling Factor | Potential Outcome with this compound |

| Molecular Weight | [Monomer] / [Initiator] Ratio | Predictable and tunable based on stoichiometry |

| Dispersity (Đ) | Initiation vs. Propagation Rate | Potentially low (Đ < 1.5) if initiation is efficient |

| Architecture | Initiator Functionality | Potential for difunctional initiation, leading to centrally-functionalized polymers or block copolymers |

This table is a conceptual representation based on established ATRP principles. researchgate.netethz.ch

Rearrangement Reactions and Isomerization Studies

There are no specific studies found in the literature detailing rearrangement or isomerization reactions of this compound. However, related α-halocarbonyl compounds are known to undergo certain types of rearrangements. For instance, α-halo ketones can undergo the Favorskii rearrangement in the presence of a base to yield a rearranged carboxylic acid or ester. wiley-vch.de It is conceivable that under specific basic conditions, a similar rearrangement pathway could be accessible to this compound, although this remains speculative without experimental evidence.

Stereochemical Aspects and Chiral Recognition in 2 Chloropropanoate Research

Enantioselective Synthesis and Deracemization Strategies

The production of single-enantiomer 2-chloropropanoates is essential for their application in pharmaceuticals and fine chemical synthesis. This is achieved through enantioselective synthesis or by resolving a racemic mixture (a 50:50 mixture of both enantiomers).

Enantioselective Synthesis: These methods aim to create a specific enantiomer from the outset.

From Chiral Precursors: A well-established method involves using readily available chiral molecules from the "chiral pool." For instance, (S)-2-chloropropionic acid can be synthesized from the amino acid L-alanine through diazotization, a reaction that proceeds with retention of the original configuration. wikipedia.org To produce the (R)-enantiomer, one would start with D-alanine. Alternatively, chiral lactic acid esters can be used. The reaction of an alkyl L-lactate (S-configuration) with a chlorinating agent like thionyl chloride typically proceeds with an inversion of configuration to yield the alkyl (R)-2-chloropropanoate. google.com

Biocatalytic Asymmetric Reduction: Enzymes can be used to catalyze highly enantioselective reactions. For example, the enzyme 2-haloacrylate reductase, found in Burkholderia sp. WS, catalyzes the NADPH-dependent reduction of 2-chloroacrylate (B1238316) to produce (S)-2-chloropropionate with a very high enantiomeric excess (e.e.). ebi.ac.uknih.gov

Deracemization Strategies: These strategies start with a racemic mixture and selectively convert or separate one enantiomer.

Chemical Resolution: This classic method involves reacting the racemic 2-chloropropionic acid with a chiral resolving agent, such as 1-(1-naphthyl)ethylamine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization.

Kinetic Resolution: This approach uses a catalyst (often an enzyme like a dehalogenase) that reacts at a different rate with each enantiomer. The enzyme selectively converts one enantiomer into a different chemical compound, allowing the unreacted, highly enriched enantiomer to be recovered.

Table 1: Summary of Synthesis and Resolution Methods for Enantiopure 2-Chloropropanoates

| Method | Starting Material | Key Reagent/Catalyst | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Enantioselective Synthesis | L-alanine | NaNO₂ / HCl | (S)-2-chloropropionic acid | Retention of configuration | wikipedia.org |

| Enantioselective Synthesis | Alkyl L-lactate | Thionyl chloride (SOCl₂) | Alkyl (R)-2-chloropropanoate | Inversion of configuration | google.com |

| Asymmetric Biocatalysis | 2-chloroacrylate | 2-haloacrylate reductase | (S)-2-chloropropionate | Enantioselective reduction | ebi.ac.uknih.gov |

| Chemical Resolution | Racemic 2-chloropropionic acid | 1-(1-naphthyl)ethylamine | Diastereomeric salts | Separation of diastereomers | |

| Kinetic Resolution | Racemic 2-chloropropionic acid | Dehalogenase enzyme | Enriched enantiomer + product | Enantioselective conversion |

Chromatographic Separation of Enantiomers for High-Purity Research Applications

For analytical and preparative purposes, high-performance liquid chromatography (HPLC) is a powerful tool for separating enantiomers. nih.govchromatographyonline.com This direct separation method relies on the use of a chiral stationary phase (CSP). chromatographyonline.comeijppr.com The CSP creates a chiral environment within the chromatography column, causing the two enantiomers to interact differently and thus travel through the column at different speeds, leading to their separation. eijppr.com

The key to chromatographic enantioseparation is the chiral stationary phase (CSP). chromatographyonline.com Several classes of CSPs have been developed, each with different chiral recognition mechanisms.

Polysaccharide-based CSPs: These are the most widely used CSPs, typically based on derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. chromatographyonline.comeijppr.com The helical structure of these polymers creates chiral grooves and cavities where enantiomers can bind. chromatographyonline.com Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.com Chlorinated versions, such as Lux Cellulose-2, have been shown to be effective for separating certain chiral compounds. researchgate.netmdpi.com

Pirkle-type CSPs: These phases operate on a principle of π-π interactions. They are designed with π-electron acceptor or π-electron donor groups that interact with analytes containing complementary aromatic systems. eijppr.com

Protein-based CSPs: These use proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) immobilized on silica. The complex three-dimensional structure of the protein provides multiple chiral binding sites. eijppr.com

Macrocyclic Antibiotic CSPs: Glycopeptide antibiotics like teicoplanin and vancomycin (B549263) can be bonded to silica to create effective CSPs. They possess multiple stereocenters and functional groups, offering a variety of potential interactions for chiral recognition. nih.gov

Achieving optimal separation of 2-chloropropanoate enantiomers requires careful optimization of chromatographic conditions. Selectivity is the most critical factor and can be influenced by the mobile phase, temperature, and stationary phase choice. chromatographyonline.com

Mobile Phase Composition: The choice of solvent (e.g., hexane (B92381)/isopropanol in normal phase or water/acetonitrile (B52724)/methanol (B129727) in reversed-phase) and additives can significantly impact resolution. For some CSPs, changing the organic modifier from acetonitrile to methanol can be the key to achieving separation. mdpi.com In a study on related chiral compounds using a chlorinated cellulose-based CSP, increasing the percentage of methanol in the mobile phase generally led to shorter retention times. researchgate.net

Flow Rate: The speed at which the mobile phase passes through the column affects both analysis time and separation efficiency. An optimal flow rate balances resolution and speed. researchgate.net

Temperature: Temperature influences the thermodynamics of the interactions between the enantiomers and the CSP. chromatographyonline.com Adjusting the column temperature can improve or sometimes even invert the elution order of the enantiomers.

Table 2: Illustrative Data on the Effect of Mobile Phase Composition on Chiral Separation *

| Compound | CSP | Methanol % in CO₂ | Retention Factor (k1) | Resolution (Rs) |

|---|---|---|---|---|

| Derivative A | Lux Cellulose-2 | 7.5% | 15.54 | 1.85 |

| Derivative A | Lux Cellulose-2 | 10% | 8.42 | 2.01 |

| Derivative A | Lux Cellulose-2 | 12.5% | 5.49 | 2.15 |

| Derivative A | Lux Cellulose-2 | 15% | 3.88 | 2.25 |

\Data adapted from a study on pyrrolidone derivatives to illustrate the principle of optimization. researchgate.net*

Configurational Stability and Stereoinversion Studies under Various Reaction Conditions

The stereochemical integrity of the chiral center in 2-chloropropanoates is generally robust but can be compromised under certain conditions, leading to racemization (the conversion of an enantiopure sample into a racemic mixture).

Studies on the synthesis of optically active alkyl 2-chloropropionates from alkyl lactates have highlighted conditions that can cause a loss of stereochemical purity. For example, during the decomposition of an intermediate chlorosulphinate, prolonged treatment with pyridine (B92270) hydrochloride was found to cause partial racemization of the final chloropropionate product. google.com Temperature is another critical factor; processing at temperatures above 80°C during this synthesis was also shown to promote racemization, diminishing the enantiomeric excess of the product. google.com These findings underscore the importance of carefully controlling reaction conditions to maintain the configurational stability of the desired enantiomer.

Influence of Stereochemistry on Reaction Kinetics, Regioselectivity, and Enantioselectivity

The specific three-dimensional arrangement of an enantiomer significantly influences its chemical reactivity, particularly in stereospecific reactions.

Reaction Kinetics and Mechanism: The primary reaction involving the chiral center of 2-chloropropanoates is nucleophilic substitution (SN2), where the chloride ion is displaced by a nucleophile. This reaction proceeds via a backside attack mechanism, where the nucleophile approaches the carbon atom from the side opposite the leaving group. This enforced geometry leads to a predictable and highly controlled inversion of the stereochemical configuration at the chiral center (a Walden inversion). google.com This stereospecific outcome is a cornerstone of its use as a chiral building block in asymmetric synthesis.

Enantioselectivity in Biocatalysis: Enzymes exhibit high degrees of enantioselectivity, reacting preferentially with one enantiomer over the other. This is evident in both the synthesis and degradation of 2-chloropropanoates. As mentioned, 2-haloacrylate reductase specifically produces the (S)-enantiomer. ebi.ac.uk Conversely, certain dehalogenase enzymes will selectively degrade one enantiomer, a principle used in kinetic resolution. This enzymatic selectivity is a direct result of the precise fit between the substrate enantiomer and the chiral active site of the enzyme. nih.gov

Derivatization Strategies and Synthetic Utility in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The presence of two electrophilic centers in chloromethyl 2-chloropropanoate—the chloromethyl group and the α-chloro ester moiety—renders it a highly adaptable building block for the synthesis of diverse and complex molecules. These reactive sites can be addressed selectively under different reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure.

Precursor for Novel Pharmacologically Relevant Scaffolds

While direct applications of this compound in the synthesis of specific drugs are not extensively documented, its structural motifs are found in various pharmacologically active compounds. The α-chloro ester functionality is a key precursor to α-arylalkanoic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Iron-catalyzed cross-coupling reactions of racemic α-chloro esters with aryl Grignard reagents have been shown to produce α-arylalkanoates with high yields and enantioselectivities, which can then be hydrolyzed to the corresponding α-arylalkanoic acids. kyoto-u.ac.jp This methodology highlights the potential of this compound to serve as a starting material for the asymmetric synthesis of chiral α-arylpropanoic acid derivatives, which are crucial components of many pharmaceuticals.

Furthermore, the chloromethyl group can act as an alkylating agent for various nucleophiles, including amines, phenols, and thiols, which are common functional groups in drug molecules. This reactivity allows for the introduction of the 2-chloropropanoate ester moiety into larger, more complex structures, thereby modifying their pharmacokinetic and pharmacodynamic properties. The closely related methyl 2-chloropropionate is utilized in the synthesis of pharmaceutical intermediates, underscoring the value of the α-chloro ester scaffold in drug discovery. multichemindia.comchemicalbull.com

Intermediates in Advanced Agrochemical Synthesis Research

The development of novel and effective agrochemicals is a continuous endeavor, and versatile building blocks are essential in this process. Esters of 2-chloropropionic acid are known intermediates in the synthesis of herbicides. google.com For instance, racemic alkyl 2-chloropropionates are used in the synthesis of 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid and its esters, which exhibit significant herbicidal activity. google.com The bifunctionality of this compound offers the potential to create more complex and potentially more potent agrochemicals by allowing for further derivatization at the chloromethyl position. This could lead to the development of new pesticides and herbicides with improved efficacy and selectivity. The use of methyl 2-chloropropionate in the manufacturing of pesticides and herbicides further supports the potential role of this compound in this field. multichemindia.com

Functionalization towards Specialty Chemical and Advanced Materials Precursors

The reactivity of this compound also extends to the synthesis of specialty chemicals and advanced materials. The chloromethyl group can undergo polymerization or be grafted onto polymer backbones, introducing the 2-chloropropanoate functionality as a pendant group. This modification can alter the physical and chemical properties of the resulting polymer, leading to materials with tailored characteristics. For example, methyl 2-chloropropionate is used as an initiator in radical polymerization processes. chemicalbook.com By analogy, this compound could potentially be used as a functional monomer or initiator in the synthesis of specialty polymers with unique properties.

Carbon-Carbon Bond Forming Reactions Involving this compound

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. The two electrophilic chlorine atoms in this compound provide distinct opportunities for engaging in such reactions.

Exploration of Organometallic Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples involving this compound are scarce in the literature, the reactivity of α-chloro esters in such reactions is well-established.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. While aryl and vinyl halides are the most common substrates, the coupling of alkyl halides, including α-chloro esters, has been reported. The reaction of this compound in a Suzuki coupling could potentially proceed at either the chloromethyl or the α-chloro position, depending on the reaction conditions and the catalyst system employed. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, also catalyzed by palladium. Similar to the Suzuki reaction, it is a versatile method for C-C bond formation. The reaction is known to be tolerant of a wide range of functional groups, which would be advantageous when using a bifunctional substrate like this compound.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. The Negishi coupling is known for its high reactivity and functional group tolerance. The coupling of α-chloro esters with aryl Grignard reagents, which are related to organozinc reagents, has been demonstrated to proceed with high efficiency. kyoto-u.ac.jp

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | Methyl 2-chloropropionate | 2-Chloroethyl 2-chloropropanoate |

| CAS Number | 17639-93-9 nih.gov | 346289 (NSC Number) nih.gov |

| Molecular Formula | C₄H₇ClO₂ nih.gov | C₅H₈Cl₂O₂ nih.gov |

| Molecular Weight | 122.55 g/mol sigmaaldrich.com | 171.02 g/mol nih.gov |

| Boiling Point | 132-133 °C chemicalbook.com | Not available |

| Density | 1.13 g/cm³ at 20 °C sigmaaldrich.com | Not available |

| Flash Point | 36 °C sigmaaldrich.com | Not available |

| Solubility in Water | Insoluble nih.gov | Not available |

Heteroatom Substitution and Cyclization Reactions to Form Heterocyclic Compounds

The presence of two electrophilic sites in this compound makes it a prime candidate for reactions with dinucleophiles, leading to the formation of a diverse array of heterocyclic compounds. These transformations are of significant interest as heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. The general strategy involves the sequential reaction of a nucleophile, first at one electrophilic center, followed by an intramolecular cyclization at the second.

One of the key applications of α-halo esters is in the synthesis of six-membered heterocyclic rings such as morpholin-2-ones and 1,4-dioxan-2-ones. These scaffolds are prevalent in biologically active molecules.

The reaction with β-amino alcohols provides a direct route to morpholin-2-ones. acs.orgnih.govresearchgate.net In this process, the amino group of the amino alcohol can first displace the chlorine atom at the C2 position of the propanoate moiety. Subsequent intramolecular transesterification, where the hydroxyl group attacks the chloromethyl ester carbonyl, would lead to the formation of the morpholin-2-one (B1368128) ring. Alternatively, the reaction could be initiated by the hydroxyl group attacking the more reactive chloromethyl group, followed by intramolecular amidation. The regioselectivity of the initial attack would likely be influenced by the reaction conditions and the nature of the amino alcohol.

Similarly, the reaction with α-hydroxy acids can be envisioned to produce 1,4-dioxan-2,5-diones or their derivatives. A plausible pathway involves the initial esterification at the chloromethyl group by the carboxylic acid of the hydroxy acid, followed by an intramolecular Williamson ether synthesis-type cyclization where the alkoxide displaces the C2-chloro substituent to form the 1,4-dioxan-2-one (B42840) ring. google.comgoogle.com

The versatility of this compound extends to reactions with other heteroatom nucleophiles. For instance, reaction with sulfur-containing dinucleophiles, such as β-mercaptoamino compounds or β-mercaptoalcohols, could lead to the synthesis of thiomorpholin-2-ones and thiaoxan-2-ones, respectively. The high nucleophilicity of sulfur suggests that it would readily participate in these substitution reactions. rsc.orglibretexts.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Dinucleophile | Heterocyclic Product | Potential Application |

| β-Amino alcohol | Morpholin-2-one | Privileged scaffold in medicinal chemistry |

| α-Hydroxy acid | 1,4-Dioxan-2-one | Building block for biodegradable polymers |

| β-Mercaptoamine | Thiomorpholin-2-one | Bioactive sulfur-containing heterocycle |

| Diamine | Piperazin-2-one | Core structure in various pharmaceuticals |

This table presents potential synthetic outcomes based on the known reactivity of α-halo esters and chloromethyl esters. Specific experimental validation for this compound is required.

Regioselective and Chemoselective Transformations for Targeted Functionalization

The differential reactivity of the two chlorine atoms in this compound opens avenues for regioselective and chemoselective transformations, allowing for the stepwise introduction of different functionalities. The chloromethyl group, being part of a chloromethyl ester, is generally more susceptible to nucleophilic attack than the chlorine atom at the C2 position of the propanoate chain due to the greater stability of the resulting carboxylate leaving group precursor. organic-chemistry.orgresearchgate.net This difference in reactivity can be exploited to achieve selective functionalization.

Regioselective Reactions:

A carefully chosen nucleophile under mild conditions would be expected to react preferentially at the chloromethyl position. For example, treatment with one equivalent of a soft nucleophile, such as a thiolate, would likely lead to selective substitution at the chloromethyl carbon, leaving the C2-chloro substituent intact. rsc.orglibretexts.org This monosubstituted product could then be subjected to a second, distinct nucleophilic substitution at the C2 position, potentially with a harder nucleophile or under more forcing conditions.

Chemoselective Reactions:

Chemoselectivity can be achieved by tuning the reaction conditions and the nature of the nucleophile. For instance, a bulky nucleophile might show a preference for the less sterically hindered chloromethyl position. Furthermore, the use of specific catalysts could direct the reaction towards one of the electrophilic centers. Lewis acids, for example, could coordinate to the carbonyl oxygen of the ester, activating the C2 position towards nucleophilic attack. Conversely, catalysts that facilitate nucleophilic substitution on chloromethyl ethers could be employed for selective reaction at the other end of the molecule. organic-chemistry.orgresearchgate.net

The ability to perform these selective transformations makes this compound a valuable building block for creating molecules with precisely defined substitution patterns. This is particularly important in the synthesis of complex target molecules where the controlled, sequential introduction of functional groups is paramount.

Table 2: Illustrative Regioselective Reactions of this compound

| Reagent (1 equiv.) | Proposed Major Product | Reaction Conditions |

| Sodium thiophenolate | S-Phenyl (2-chloropropanoyloxy)methanethiol | Mild, low temperature |

| Sodium azide | Azidomethyl 2-chloropropanoate | Aprotic solvent |

| Potassium cyanide | Cyanomethyl 2-chloropropanoate | Phase-transfer catalysis |

This table provides hypothetical examples of regioselective reactions based on established principles of organic reactivity. The outcomes would need to be confirmed experimentally.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise structural elucidation of chloromethyl 2-chloropropanoate and the identification of potential impurities. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₄H₆Cl₂O₂), the expected exact mass can be calculated with high precision. This allows for confident identification of the molecular ion peak in a complex matrix. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a distinctive signature, further confirming the presence of the compound.

In addition to confirming the parent molecule, HRMS is crucial for impurity profiling. During the synthesis of this compound, various impurities may arise from starting materials, side reactions, or degradation. These can include isomers, by-products from incomplete reactions, or compounds with different degrees of chlorination. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful hyphenated technique for this purpose. weebly.com It allows for the separation of impurities from the main compound before they enter the mass spectrometer, where their fragmentation patterns can be analyzed to elucidate their structures. weebly.com This is particularly important for identifying positional isomers which may be difficult to distinguish by other means. weebly.com The ability to generate characteristic "fingerprints" for each impurity, consisting of a precursor ion mass and several product ion masses, is a key advantage of this technique. weebly.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Significance |

| Molecular Formula | C₄H₆Cl₂O₂ | |

| Exact Mass | 155.9744 | For high-accuracy mass measurement and formula determination. |

| Isotopic Peaks (relative abundance) | m/z 155.9744 (100%), 157.9715 (65%), 159.9685 (10%) | Characteristic pattern for a molecule containing two chlorine atoms. |

| Common Fragments | C₃H₄ClO₂ (m/z 107.9899), C₂H₂Cl (m/z 60.9848) | Provides structural information based on fragmentation pathways. |

This table contains predicted data based on the chemical structure of this compound and general principles of mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. slideshare.net It provides detailed information about the carbon-hydrogen framework of this compound, including the connectivity of atoms and their spatial arrangement.

A standard ¹H NMR spectrum of this compound would be expected to show distinct signals for the different proton environments. The chemical shifts of these protons are influenced by the electronegativity of the adjacent chlorine and oxygen atoms. Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. spectrabase.com For comparison, the related compound methyl 2-chloropropionate has been characterized by ¹H and ¹³C NMR. spectrabase.comchemicalbook.comnih.govnih.gov

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

While 1D NMR provides fundamental information, complex structures and the unambiguous assignment of all signals often require the use of two-dimensional (2D) NMR techniques. weebly.comresearchgate.netomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the proton on the chiral center and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show a correlation between the protons of the chloromethyl group and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a small molecule like this compound, it can be useful for confirming stereochemistry and conformational preferences.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃- | ~1.7 | ~20 | Doublet |

| -CHCl- | ~4.5 | ~55 | Quartet |

| -C(O)O- | - | ~170 | Singlet |

| -OCH₂Cl | ~5.8 | ~70 | Singlet |

This table contains predicted chemical shift values based on the analysis of related compounds and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

In Situ NMR Spectroscopy for Real-Time Reaction Monitoring and Kinetic Analysis

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. mdpi.comnih.gov This allows for the observation of the formation of products and the disappearance of reactants over time, providing valuable kinetic data and insights into reaction mechanisms. beilstein-journals.orgresearchgate.net The synthesis of this compound, for example from 2-chloropropionyl chloride and paraformaldehyde, could be monitored to optimize reaction conditions such as temperature, catalyst loading, and reaction time. The appearance of new signals corresponding to the product and the simultaneous decrease in the intensity of the starting material signals can be quantified to determine reaction rates and identify the presence of any transient intermediates or by-products. nih.gov

Chromatographic Method Development for High-Resolution Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. Both gas chromatography and high-performance liquid chromatography offer powerful solutions for analytical and preparative purposes.

Advanced Gas Chromatography (GC) with Selective Detectors and Chiral Columns

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. americanpharmaceuticalreview.com The use of a flame ionization detector (FID) provides excellent sensitivity for organic compounds. For enhanced selectivity, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both retention time and mass spectral data for confident peak identification. google.com

A significant challenge in the analysis of this compound is the presence of a chiral center at the C-2 position, meaning it can exist as two enantiomers. These enantiomers have identical physical properties in a non-chiral environment, but can have different biological activities. Therefore, their separation and quantification are crucial. This can be achieved using chiral GC columns, which contain a chiral stationary phase. chromatographyonline.comgcms.cz Cyclodextrin-based chiral stationary phases have been shown to be effective for the separation of enantiomers of related haloacid esters. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the separation efficiency. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov For the quantitative analysis of this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. chromforum.org Detection can be achieved using a UV detector, although the chromophore in this molecule is weak. For higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be employed. ijpsonline.com

Furthermore, HPLC is a powerful tool for preparative separations, allowing for the isolation of the pure compound from a reaction mixture. labcompare.comknauer.netardena.com By scaling up an analytical HPLC method, it is possible to purify larger quantities of this compound for further research or use. This is particularly important for obtaining pure samples of each enantiomer if a chiral separation is achieved. thermofisher.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis, Conformational Studies, and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of this compound. These methods provide critical insights into the molecule's functional groups, conformational isomers, and intermolecular interactions.

Functional Group Analysis: The primary application of IR and Raman spectroscopy in the study of this compound is the identification of its characteristic functional groups. The ester group gives rise to a very strong and distinct carbonyl (C=O) stretching vibration in the IR spectrum, typically observed in the range of 1750-1735 cm⁻¹. The exact position is influenced by the electron-withdrawing effects of the adjacent chlorine atoms. The C-O stretching vibrations of the ester group produce two separate bands, often found between 1300-1000 cm⁻¹. Furthermore, the C-Cl stretching vibrations for the two distinct chlorine atoms (one on the propanoate chain and one on the chloromethyl group) are expected to appear in the fingerprint region, generally between 800-600 cm⁻¹.

Conformational Studies: this compound can exist in various conformations due to rotation around its single bonds. Spectroscopic analysis can help in identifying the most stable conformers. The study of similar halogenated esters often reveals the presence of different rotational isomers (rotamers), which can be distinguished by specific bands in the vibrational spectra. The C-Cl stretching and various bending modes are particularly sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), researchers can assign specific spectral features to different conformers and estimate their relative populations.

Hydrogen Bonding Interactions: While this compound lacks hydrogen bond donors, its carbonyl oxygen can act as a hydrogen bond acceptor. In studies involving protic solvents or other hydrogen-bonding species, a noticeable shift in the C=O stretching frequency to a lower wavenumber (a red shift) would be observed in the IR spectrum. This shift provides direct evidence of hydrogen bonding and can be used to study the thermodynamics of such interactions.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound This interactive table provides a summary of the expected vibrational frequencies. Data is based on typical values for similar chlorinated esters.

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 | Medium |

| C-O (Ester) | Asymmetric Stretch | 1300-1200 | Medium |

| C-O (Ester) | Symmetric Stretch | 1150-1050 | Strong |

| C-Cl (Alkyl) | Stretch | 800-600 | Strong |

| C-H (Alkyl) | Stretch | 2990-2950 | Strong |

X-ray Crystallography of Stable Derivatives for Definitive Molecular Structure Determination

For instance, a derivative could be synthesized that incorporates the chloromethyl ester or 2-chloropropanoate moiety into a larger, more rigid, and crystalline molecular framework. The resulting crystal structure would provide unambiguous evidence of the compound's connectivity and stereochemistry.

A relevant example of this approach is the crystallographic analysis of complex molecules containing a chloromethyl group, such as the derivative of diclofenac, chloro-methyl 2-[2-(2,6-di-chloro-phenyl-amino)-phen-yl]acetate. nih.gov In such a structure, the fundamental bond lengths and angles of the chloromethyl ester portion can be precisely measured. Similarly, the crystal structure of Zirconium chloromethylphosphonate, though not an ester, provides valuable data on the geometry and bond parameters of the C-CH₂-Cl group within a crystalline lattice. rsc.org

The data obtained from X-ray crystallography is considered the gold standard for molecular structure determination. It provides definitive proof of the atomic arrangement and offers a basis for validating and refining computational models of the molecule's structure and behavior.

Table 2: Illustrative Crystallographic Parameters from a Related Derivative Structure This table presents example data that could be obtained from a crystalline derivative of this compound. The values are hypothetical and serve to illustrate the type of information gained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.34 |

| b (Å) | 5.39 |

| c (Å) | 21.37 |

| β (°) | 107.89 |

| Volume (ų) | 1025.4 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Studies of Chloromethyl 2 Chloropropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can be employed to predict the most stable three-dimensional arrangement of atoms (molecular geometry), the frequencies of molecular vibrations (which correspond to peaks in an infrared spectrum), and the energy changes that occur during a chemical reaction.

For a molecule like methyl 2-chloropropanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape and steric properties.

Vibrational frequency calculations not only predict the IR spectrum, aiding in the interpretation of experimental data, but also confirm that the optimized geometry corresponds to a true energy minimum. Furthermore, DFT is instrumental in mapping out reaction energy landscapes, for instance, in studying the hydrolysis of the ester. This involves locating transition states and intermediates to determine the activation energies and reaction pathways. Studies on the hydrolysis of similar esters have shown that DFT can elucidate the roles of solvent molecules and catalysts in the reaction mechanism.

Table 1: Predicted Molecular Geometry Parameters for Methyl 2-chloropropanoate (Illustrative) Note: This data is illustrative and would be generated from a DFT calculation.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.79 Å |

| O-CH3 Bond Length | 1.44 Å |

| C-C-Cl Bond Angle | 110.5° |

| O=C-O Bond Angle | 124.0° |

For more accurate energy predictions, high-level ab initio methods such as Coupled Cluster (CC) theory or composite methods like G4 or CBS-QB3 are employed. nih.gov These methods provide more precise calculations of thermochemical properties like enthalpy of formation, entropy, and Gibbs free energy.

Such high-accuracy calculations are vital for developing detailed kinetic models of chemical reactions. For instance, in the study of the oxidation of small methyl esters, the CBS-QB3 level of theory was used to calculate stationary point energies for various reaction pathways, helping to identify the products formed. nih.gov While computationally more demanding than DFT, these methods are the gold standard for obtaining reliable thermochemical and kinetic data, which are essential for understanding reaction mechanisms and predicting reaction rates with high fidelity. osti.gov

Molecular Dynamics Simulations for Conformational Analysis, Solvation Effects, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like methyl 2-chloropropanoate, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities.

MD simulations are particularly useful for understanding how a solvent, such as water, affects the molecule's structure and reactivity. By explicitly including solvent molecules in the simulation, one can observe how they arrange around the solute and participate in interactions like hydrogen bonding. This is crucial for accurately modeling reactions in solution, such as hydrolysis, where water is both the solvent and a reactant. nih.govacs.org Furthermore, MD can be used to study intermolecular interactions between multiple molecules of methyl 2-chloropropanoate, providing insights into the properties of the bulk liquid.